XYLOSE, D-, [1-14C]
Description
Significance of Pentose (B10789219) Metabolism in Biological Systems
Pentose metabolism is a cornerstone of cellular function, revolving significantly around the Pentose Phosphate (B84403) Pathway (PPP). The PPP is a crucial metabolic route parallel to glycolysis. nih.gov Its primary roles are not catabolic but rather anabolic, focused on generating vital biochemical resources. nih.gov Key outputs of the PPP include NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which provides the reducing power necessary for biosynthetic reactions like fatty acid synthesis and for protecting cells against oxidative stress. nih.govnih.gov The pathway also produces ribose 5-phosphate, an essential precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). nih.gov
D-xylose, a five-carbon sugar (pentose), is the second most abundant sugar in nature and a major component of hemicellulose in plant biomass. nih.govnih.gov A variety of microorganisms have evolved distinct pathways to metabolize D-xylose and channel it into their central metabolism, often connecting to the PPP. wikipedia.org These pathways include:
The Oxido-Reductase Pathway: Found predominantly in eukaryotic microorganisms like yeast, this pathway uses xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH) to convert D-xylose into D-xylulose, which is then phosphorylated to enter the PPP. wikipedia.org
The Isomerase Pathway: Common in prokaryotes, this pathway employs the enzyme xylose isomerase to directly convert D-xylose into D-xylulose. wikipedia.org
Oxidative Pathways (Weimberg and Dahms): Also present in prokaryotes, these pathways oxidize D-xylose through a series of steps to intermediates that can enter the central metabolism, such as α-ketoglutarate. nih.govwikipedia.org
The ability to trace how D-xylose enters and is processed through these fundamental pathways is critical for fields ranging from metabolic engineering to microbiology.
Rationale for Carbon-14 (B1195169) Isotopic Labeling in Biochemical Research
Isotopic labeling is a technique used to track the passage of a molecule through a biological system. acs.org Carbon-14 (¹⁴C) is a radioactive isotope of carbon that serves as a gold standard for this purpose in biochemical research for several reasons. acs.org
First, carbon is the backbone of organic molecules, so replacing a stable carbon-12 (¹²C) atom with a ¹⁴C atom does not significantly alter the chemical properties or reactivity of the molecule being studied. acs.org This ensures that the labeled molecule behaves virtually identically to its unlabeled counterpart within a cell. Second, ¹⁴C has a long half-life (approximately 5,730 years), making it suitable for experiments that may occur over extended periods without the need for decay correction. acs.org Finally, the beta radiation emitted by ¹⁴C is readily detectable and quantifiable, allowing researchers to precisely measure its presence in various metabolic products.
By strategically placing the ¹⁴C label on a specific atom within a molecule, such as the first carbon (C-1) of D-xylose, scientists can follow the fate of that specific carbon atom. youtube.com For instance, if the C-1 of D-xylose is released as carbon dioxide during a metabolic process, researchers can detect radioactive ¹⁴CO₂, confirming the specific reaction pathway. youtube.com This position-specific labeling provides a level of detail that is unattainable with unlabeled compounds.
Overview of D-Xylose [1-14C] as a Research Probe
D-Xylose, [1-14C] is a powerful research tool that combines the biological relevance of D-xylose with the traceability of the carbon-14 isotope. It allows researchers to quantitatively investigate several key metabolic processes:
Transport Kinetics: By measuring the rate of accumulation of radioactivity inside cells, researchers can determine the kinetics of D-xylose transport systems. Studies have used this method to characterize different sugar transporters in yeast and bacteria, calculating key parameters like the Michaelis constant (Km) and maximum transport velocity (Vmax), which describe the affinity and capacity of the transporter, respectively. nih.govresearchgate.netnih.gov
Metabolic Flux Analysis: The distribution of the ¹⁴C label among various metabolic end-products reveals the preferred metabolic routes. For example, in fermentation studies, measuring the radioactivity in ethanol (B145695), xylitol, and CO₂ can quantify the flux through different pathways. oup.com Studies using ¹³C-labeled xylose, a stable isotope analog, have precisely mapped how xylose carbon is distributed throughout the central metabolic network in engineered microorganisms like Saccharomyces cerevisiae and Escherichia coli. nih.govnih.gov
Enzymatic Assays: D-Xylose, [1-14C] can serve as a substrate in enzymatic assays to measure the activity of specific enzymes involved in xylose metabolism. The rate of conversion of the radiolabeled substrate to a product provides a direct measure of enzyme activity.
Bacterial Metabolism Studies: The probe has been used to assess the ability of gut bacteria to metabolize xylose. The 1-g ¹⁴C-D-xylose breath test involves administering the labeled sugar and measuring the amount of exhaled ¹⁴CO₂. nih.gov This provides an indication of the metabolic activity of bacteria in the small intestine. nih.gov
One foundational study investigated the fermentation of D-xylose-1-¹⁴C by the bacterium Leuconostoc mesenteroides, tracing the label to understand the anaerobic dissimilation pathway of this pentose. nih.gov Such research highlights the probe's capacity to elucidate fundamental biochemical pathways.
The following table summarizes data from a study on heterologous sugar transporters expressed in Saccharomyces cerevisiae, demonstrating how radiolabeled xylose is used to determine transport kinetics.
| Permease | Substrate | Km (mM) | Vmax (nmol/min/mg cell) |
|---|---|---|---|
| SsXUT1 | ¹⁴C-D-Xylose | 105.7 ± 18.2 | 15.2 ± 1.1 |
| SpXUT1 | ¹⁴C-D-Xylose | 137.9 ± 11.2 | 22.2 ± 0.8 |
Metabolic flux analysis using isotopically labeled xylose provides a detailed snapshot of cellular metabolism. The table below shows the distribution of metabolic fluxes in recombinant Saccharomyces cerevisiae during xylose metabolism, as determined by ¹³C-MFA, a technique with principles analogous to ¹⁴C tracing.
| Metabolic Pathway | Relative Flux (% of Xylose Uptake Rate) |
|---|---|
| Pentose Phosphate Pathway (Oxidative) | 55.7 |
| Glycolysis (from F6P/G3P) | 44.3 |
| TCA Cycle | 31.6 |
| Ethanol Production | 2.1 |
| Biomass Synthesis | 38.9 |
These examples underscore the precision and quantitative power of D-Xylose, [1-14C] as a probe for dissecting the complexities of pentose metabolism in diverse biological systems.
Properties
CAS No. |
19588-10-4 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
152.122 |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+2 |
InChI Key |
PYMYPHUHKUWMLA-GQVCXODWSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyms |
XYLOSE, D-, [1-14C] |
Origin of Product |
United States |
Synthesis and Radiolabeling Methodologies for D Xylose 1 14c
Chemical Synthesis Pathways for D-Xylose [1-14C]
The predominant and most established method for the chemical synthesis of D-Xylose [1-14C] involves a modification of the Kiliani-Fischer synthesis. This chain elongation process allows for the specific introduction of a labeled carbon atom at the C-1 position of the pentose (B10789219) sugar.
Kiliani Synthesis Modifications and Yield Optimization
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. nih.gov In the context of radiolabeling, this process is adapted to incorporate the 14C isotope. The synthesis typically starts with an aldose having one less carbon than the desired product, in this case, D-threose.
The initial step involves the reaction of the starting sugar with a radiolabeled cyanide, typically sodium cyanide (Na¹⁴CN). This reaction leads to the formation of two diastereomeric cyanohydrins because a new chiral center is created. nih.gov These cyanohydrins are then hydrolyzed to their corresponding aldonic acids, which subsequently form more stable lactones. nih.gov The separation of these diastereomeric lactones is a crucial step for obtaining the desired stereoisomer. nih.gov Finally, the targeted lactone is reduced to the aldehyde, yielding the final radiolabeled sugar. nih.gov
An improved version of the Kiliani-Fischer synthesis involves the reduction of the cyanohydrin intermediate with hydrogen over a palladium on barium sulfate (B86663) catalyst. This forms an imine which is then hydrolyzed to the aldehyde, reducing the number of steps from three to two. nih.gov
Below is an interactive data table summarizing the yields of different steps in the synthesis of D-Xylose [1-14C] via a modified Kiliani synthesis.
| Step | Product | Yield (%) |
| Cyanohydrin Synthesis & Epimer Separation | Lead D-xylonate-1-C14 | 34 |
| Lactone Reduction | α-D-xylose-l-C14 | 61 |
| Overall Yield | α-D-xylose-l-C14 | 21 |
Precursor Selection and Radiolabel Incorporation Strategies
The selection of precursors is a critical factor in the synthesis of D-Xylose [1-14C]. The most common precursor for the modified Kiliani-Fischer synthesis is D-threose, a four-carbon aldose. nist.gov The radiolabel is introduced using a ¹⁴C-labeled cyanide source, such as sodium cyanide (Na¹⁴CN). nist.gov The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of D-threose and thereby incorporating the ¹⁴C atom at the C-1 position of the newly formed five-carbon chain. nih.gov
The reaction conditions for the cyanohydrin formation are carefully controlled to maximize the yield of the desired epimer. The subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by lactonization and reduction, completes the synthesis. nist.gov
Assessment of Radiochemical Purity and Stability of D-Xylose [1-14C]
Ensuring the radiochemical purity and stability of D-Xylose [1-14C] is paramount for its use in scientific research, as impurities can lead to erroneous results.
The radiochemical purity of a radiolabeled compound is the proportion of the total radioactivity that is present in the desired chemical form. unm.edu This is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). unm.edulongdom.org For radiolabeled sugars, paper chromatography has also been historically used. usda.gov
In a radio-HPLC system, the sample is separated on a column, and the eluate passes through both a chemical detector (e.g., UV or refractive index) and a radioactivity detector. iu.edu This allows for the identification and quantification of both the labeled compound and any radioactive impurities. Radio-TLC involves spotting the sample on a TLC plate, developing it with a suitable mobile phase, and then scanning the plate with a radiation detector to determine the distribution of radioactivity. longdom.org The separation of sugars by TLC can be achieved using various solvent systems, such as a mixture of benzene, 1-butanol, acetone, and water. nih.gov Visualization of the separated compounds can be achieved through chemical staining or by autoradiography, where the TLC plate is exposed to X-ray film or a phosphor imaging plate to detect the radioactive spots. nih.govtaylorandfrancis.com
The stability of D-Xylose [1-14C] is another critical factor. Non-labeled D-xylose is chemically stable under standard ambient conditions, such as at room temperature in a dry environment. For solutions, the stability can be dependent on temperature and pH. Studies on non-labeled D-xylose have shown it to be stable in urine and serum samples for extended periods when stored at -20°C or -70°C. unm.edu The shelf life of D-xylose, when stored properly in a cool, dry place, is considered indefinite. nih.gov However, radiolabeled compounds can undergo radiolysis, where the radioactive decay process can lead to the degradation of the molecule. Therefore, it is essential to store D-Xylose [1-14C] under appropriate conditions, typically at low temperatures and protected from light, and to re-analyze its radiochemical purity periodically.
The following interactive table outlines common methods for assessing the quality of D-Xylose [1-14C].
| Parameter | Method | Principle |
| Radiochemical Purity | Radio-HPLC | Separation based on polarity, with detection of both chemical and radioactive components. |
| Radiochemical Purity | Radio-TLC | Separation on a solid phase with a liquid mobile phase, followed by radioactivity scanning. |
| Identification | Co-chromatography | The radiolabeled compound is chromatographed with a non-labeled standard to confirm its identity. |
| Stability | Periodic Purity Analysis | The radiochemical purity is re-assessed at set intervals under specific storage conditions. |
Mechanisms of Cellular Uptake and Transport of D Xylose 1 14c
D-Xylose Transport Systems in Prokaryotic Organisms
Prokaryotic organisms employ a range of carrier-mediated transport systems to import D-xylose, often utilizing proton motive force or binding proteins. The use of D-Xylose [1-14C] has been instrumental in characterizing these systems.
Characterization of Carrier-Mediated Transport Mechanisms
In prokaryotes, D-xylose uptake is predominantly facilitated by specific transporter proteins, often operating as symporters or through binding protein-dependent systems. For instance, in Escherichia coli, the XylE transporter functions as a proton symporter, coupling the influx of D-xylose with the movement of protons down their electrochemical gradient researchgate.netasm.orgnih.gov. Other bacteria, such as Spirochaeta aurantia (B1595364), exhibit osmotic shock-sensitive uptake mechanisms that depend on high-energy phosphorylated compounds rather than a proton motive force, suggesting similarities to binding protein-mediated transport systems nih.gov. The radiolabeled D-Xylose [1-14C] is crucial for quantifying the rates and efficiency of these carrier-mediated processes nrel.govfrontiersin.orgsnmjournals.orgasm.orgoup.comgithub.iocore.ac.uk.
Substrate Specificity of Xylose Transporters (e.g., XylE, GalP, Glf)
Several characterized transporters play roles in xylose transport, with varying degrees of specificity:
XylE: This transporter from E. coli is highly specific for D-xylose, exhibiting a Michaelis constant (Km) of approximately 0.47 mM at pH 6.5 researchgate.net. Its structure is homologous to mammalian glucose transporters (GLUTs) nih.govpnas.org. Studies have shown that D-glucose can significantly inhibit XylE-mediated D-xylose transport, indicating structural similarities and potential cross-reactivity researchgate.net.
GalP: Primarily known as a galactose and glucose transporter in E. coli, GalP operates via a proton symport mechanism and belongs to the Major Facilitator Superfamily (MFS) unam.mxwikipedia.orgbionity.com. While its primary substrates are galactose and glucose, it can transport lactose (B1674315) and fructose (B13574) with low affinity wikipedia.org. Its structural homology to mammalian GLUT1 is well-established wikipedia.orgbionity.com.
Glf: Identified in Zymomonas mobilis, Glf is a facilitator that transports glucose via facilitated diffusion with low affinity (Km of 1-4 mM for glucose) researchgate.netnih.govoup.commdpi.com. Glf also transports xylose and fructose, albeit with significantly lower affinities compared to glucose (e.g., Km ~39 mM for fructose) researchgate.net. This transporter is specific for glucose, though low affinity for fructose is possible nih.gov, and its activity is inhibited by glucose oup.com.
Other Bacterial Transporters: Research has indicated that certain bacterial species demonstrate selective accumulation of D-Xylose [1-14C]. For instance, E. coli and S. aureus accumulate D-mannitol and D-sorbitol, while D-Xylose [1-14C] shows selective accumulation in E. coli but not in other tested bacterial species snmjournals.org.
Competitive Uptake Studies with D-Xylose [1-14C] and Analogues
Competitive uptake studies using D-Xylose [1-14C] and various sugar analogues are vital for elucidating transporter specificity. D-glucose is a notable competitor, significantly inhibiting D-xylose transport mediated by XylE researchgate.net. In yeast and fungal systems, glucose also strongly inhibits high-affinity xylose transport systems oup.com. Studies involving D-Xylose [1-14C] in Saccharomyces cerevisiae have demonstrated that endogenous hexose (B10828440) transporters exhibit much lower affinity for xylose than for glucose, and xylose uptake is often inhibited by the presence of glucose core.ac.ukresearchgate.netfrontiersin.orgnih.gov. These competitive inhibition studies help in mapping the substrate-binding sites and understanding the selectivity of these transporters.
D-Xylose Transport Systems in Eukaryotic Organisms
Eukaryotic organisms, particularly fungi and yeasts, utilize specific transporters for D-xylose, often exhibiting complex kinetic profiles and regulation by growth conditions.
Fungal and Yeast Xylose Transport Kinetics
Fungi and yeasts often display biphasic kinetics for D-xylose uptake, indicating the presence of multiple transport systems with differing affinities and capacities nrel.govoup.comoup.com.
Candida succiphila: When grown on xylose, this yeast possesses a high-affinity transporter with a Km of approximately 3.8 mM. However, upon growth on glucose, it exhibits a low-affinity facilitated diffusion transporter with a Km of around 140 mM nrel.gov.
Kluyveromyces marxianus: This yeast shows low-affinity facilitated diffusion (Km ~103 mM) when grown on xylose under microaerobic conditions. Under aerobic conditions, it also expresses a high-affinity transporter (Km ~0.2 mM) nrel.gov.
Candida intermedia PYCC 4715: This strain demonstrates biphasic xylose uptake kinetics. A high-affinity system (Km = 0.2 mM) is repressed by glucose, while a constitutive low-affinity system (Km = 50 mM) is also present. Both systems are strongly inhibited by glucose oup.comoup.com.
Saccharomyces cerevisiae: Wild-type S. cerevisiae generally lacks efficient and specific xylose transporters. Its endogenous hexose transporters, such as Hxt7, transport xylose with low affinity (Km > 100 mM) compared to glucose, and this uptake is frequently inhibited by glucose researchgate.netfrontiersin.orgnih.gov. Research efforts have focused on engineering these transporters to improve xylose utilization, especially in the presence of glucose core.ac.ukresearchgate.netnih.gov.
Other Fungal/Yeast Transporters: Novel D-xylose-specific transporters have been identified and functionally expressed in S. cerevisiae from organisms like Neurospora crassa and Pichia stipitis, aiming to enhance xylose uptake efficiency researchgate.net.
Mammalian Cell Uptake Studies of D-Xylose [1-14C]
Direct studies on D-Xylose [1-14C] uptake in mammalian cells are less detailed in the provided literature compared to prokaryotic and fungal systems. However, the structural homology between bacterial xylose transporters like XylE and mammalian GLUT transporters (e.g., GLUT1, GLUT5) suggests conserved transport mechanisms nih.govpnas.orgwikipedia.org. While mammalian cells primarily utilize GLUT transporters for glucose and fructose, the structural similarities imply potential for interaction or comparative analysis. Notably, in a study investigating bacterial imaging tracers, D-Xylose [1-14C] showed no significant uptake in mammalian cells (J774 murine macrophages), indicating its specificity for bacterial targeting in that context snmjournals.org. This suggests that while mammalian cells possess sugar transport systems, the specific mechanisms and affinities for D-xylose may differ significantly or be absent compared to specialized organisms.
Compound List
D-Xylose [1-14C]
D-Xylose
D-Glucose
D-Galactose
D-Fructose
Lactose
D-Glucosamine
D-Mannose
D-Tagatose
D-Lyxose
2-Deoxy-D-glucose
L-Arabinose
L-Xylose
D-Sorbitol
D-Mannitol
Urea
Glycine
DL-Glyceraldehyde
D-Galacturonic acid
Maltose
Maltulose
D-Ribose
D-Fructofuranose
D-Glucopyranoside
1-14C-D-mannitol
Glucose-14C-(U)-methyl-a-D-glucopyranoside
1-14C-L-arabinose
1-14C-D-lyxose
3H-(G)-cellobiose
3H-(G)-L-rhamnose
3H-PABA
1-14C-D-xylose
14C-D-glucose
14C-D-galactose
14C-D-fructose
14C-D-mannitol
14C-D-sorbitol
14C-D-xylose
D-[U-14C]-glucose
D-[1-14C]-xylose
p-nitrophenyl-beta-D-xylopyranoside (pNPX)
Metabolic Pathways and Biochemical Transformations Involving D Xylose 1 14c
Major D-Xylose Catabolic Pathways in Microorganisms
Microorganisms employ several distinct pathways to catabolize D-xylose, a five-carbon aldose sugar. These pathways differ in their enzymatic machinery, intermediates, and end products, allowing for diverse metabolic strategies.
Isomerase Pathway (Xylose Isomerase-Dependent)
The isomerase pathway is a primary route for D-xylose metabolism, particularly prevalent in prokaryotes such as Escherichia coli, Bacillus species, and Lactobacillus species wikipedia.orgmdpi.comencyclopedia.pubresearchgate.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.net. This pathway initiates with the direct isomerization of D-xylose into D-xylulose, a reaction catalyzed by the enzyme xylose isomerase (XI) wikipedia.orgmdpi.comencyclopedia.pubresearchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net. The resulting D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, a key intermediate that enters the pentose (B10789219) phosphate (B84403) pathway (PPP) wikipedia.orgmdpi.comencyclopedia.pubresearchgate.netfrontiersin.orgnih.govresearchgate.net. It is important to note that the xylose isomerase reaction is energetically unfavorable, reaching an equilibrium where approximately 83% of the substrate is D-xylose and 17% is D-xylulose wikipedia.org. Genes encoding xylose isomerase and xylulokinase are typically induced by the presence of xylose and repressed by glucose through catabolite repression mechanisms mdpi.com.
Oxidoreductase Pathway (Xylose Reductase/Xylitol (B92547) Dehydrogenase-Dependent)
This pathway is commonly utilized by eukaryotic microorganisms, including yeasts and fungi wikipedia.orgmdpi.comencyclopedia.pubresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. It involves a two-step enzymatic conversion. First, D-xylose is reduced to xylitol by xylose reductase (XR), a reaction that utilizes either NADH or NADPH as a cofactor wikipedia.orgmdpi.comencyclopedia.pubnih.govuniprot.org. Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), which strictly requires NAD+ wikipedia.orgmdpi.comencyclopedia.pubnih.govnih.gov. The D-xylulose produced is then phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, which enters the PPP wikipedia.orgmdpi.comencyclopedia.pubnih.govresearchgate.net. A characteristic feature of this pathway is the potential for cofactor imbalance, as XR often prefers NADPH while XDH requires NAD+. This imbalance can lead to the accumulation of xylitol, particularly under conditions of limited NAD+ availability wikipedia.orgmdpi.comnih.govresearchgate.net.
Oxidative Pathway (Non-phosphorylative Degradation)
The oxidative pathway represents an alternative catabolic route for D-xylose that bypasses the pentose phosphate pathway. This pathway is particularly efficient and often leads to central metabolic intermediates such as α-ketoglutarate or pyruvate (B1213749) wikipedia.orgmdpi.comencyclopedia.pubfrontiersin.orgnih.govnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net. It is predominantly found in bacteria and is recognized for potentially minimizing ATP consumption encyclopedia.pub. Key variants of this pathway include the Weimberg pathway and the Dahms pathway. The Weimberg pathway involves the sequential oxidation and dehydration of D-xylose through intermediates like D-xylonolactone, D-xylonate (B1235713), and 2-keto-3-deoxy-xylonate, ultimately yielding α-ketoglutarate wikipedia.orgmdpi.comencyclopedia.pubnih.govnih.govnih.gov. In contrast, the Dahms pathway involves the cleavage of 2-keto-3-deoxy-xylonate into pyruvate and glycolaldehyde (B1209225) wikipedia.orgmdpi.comencyclopedia.pubnih.govnih.govnih.govresearchgate.net.
Alpha-Ketoglutarate Pathway Variants and Intermediates
The Weimberg pathway is a significant variant of the oxidative route that channels D-xylose metabolism directly towards α-ketoglutarate, a crucial intermediate of the citric acid cycle wikipedia.orgmdpi.comencyclopedia.pubfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. This transformation is mediated by a series of enzymes. D-xylose is initially oxidized by xylose dehydrogenase (XDH) to D-xylonolactone, which is subsequently hydrolyzed to D-xylonate by xylonolactonase (XLA) nih.govnih.govnih.gov. D-xylonate then undergoes dehydration to 2-keto-3-deoxy-xylonate, catalyzed by xylonate dehydratase (XAD), followed by further dehydration to α-ketoglutarate semialdehyde by 2-keto-3-deoxy-xylonate dehydratase (KDXD) nih.govnih.govnih.gov. The final step involves the oxidation of α-ketoglutarate semialdehyde to α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase (KGSADH) nih.govnih.govnih.gov. This pathway has been characterized in bacteria such as Caulobacter crescentus and archaea like Haloferax volcanii nih.govresearchgate.netnih.gov.
D-Xylose Metabolism in Vertebrate Systems
Vertebrates generally possess a limited capacity for the efficient metabolism of D-xylose.
Oxidation of D-Xylose [1-14C] to Carbon Dioxide
In most vertebrates, ingested D-xylose is not readily metabolized and a significant proportion is excreted unchanged in the urine nih.govresearchgate.netresearchgate.netplos.org. However, studies employing the radiolabeled compound D-Xylose [1-14C] have provided evidence for a minor degree of oxidation, leading to the production of expired 14CO2 in humans and guinea pigs nih.govresearchgate.netresearchgate.net. This metabolic conversion is hypothesized to involve the transformation of D-xylose into xylonic acid, followed by decarboxylation nih.govplos.org. D-xylose dehydrogenase activity, an enzyme implicated in xylose metabolism, has been identified in certain vertebrate tissues, including pig liver nih.govplos.org.
Table 1: D-Xylose Urinary Excretion in Pigs at Different Dietary Levels
| Dietary D-Xylose Level | Urinary Excretion (%) | Source |
| 0.2% | 35 | nih.gov |
| 10% | 37-45 | nih.gov |
| 20% | 52.6 | nih.gov |
Table 2: Overview of Major D-Xylose Catabolic Pathways in Microorganisms
| Pathway Name | Key Enzymes | Primary Intermediates | Main Organisms | End Products (entering central metabolism) | Notes |
| Isomerase Pathway | Xylose Isomerase (XI), Xylulokinase (XK) | D-Xylulose, D-Xylulose-5-phosphate | Prokaryotes (E. coli, Bacillus, Lactobacillus) | D-Xylulose-5-phosphate (PPP) | Equilibrium unfavorable; common in bacteria. |
| Oxidoreductase Pathway | Xylose Reductase (XR), Xylitol Dehydrogenase (XDH), Xylulokinase (XK) | Xylitol, D-Xylulose, D-Xylulose-5-phosphate | Eukaryotes (Yeasts, Fungi) | D-Xylulose-5-phosphate (PPP) | Cofactor imbalance (NADPH/NAD+) can lead to xylitol accumulation; common in yeasts and fungi. |
| Oxidative Pathway (Weimberg Pathway) | Xylose Dehydrogenase (XDH), Xylonolactonase (XLA), Xylonate Dehydratase (XAD), 2-keto-3-deoxy-xylonate Dehydratase (KDXD), α-Ketoglutarate Semialdehyde Dehydrogenase (KGSADH) | D-Xylonolactone, D-Xylonate, 2-keto-3-deoxy-xylonate, α-ketoglutarate semialdehyde | Bacteria (C. crescentus), Archaea (H. volcanii) | α-Ketoglutarate (Citric Acid Cycle) | Efficient, bypasses PPP; leads to α-ketoglutarate. |
| Oxidative Pathway (Dahms Pathway) | Xylose Dehydrogenase (XDH), Xylonolactonase (XLA), 2-keto-3-deoxy-xylonate Aldolase | D-Xylonolactone, D-Xylonate, 2-keto-3-deoxy-xylonate, Pyruvate, Glycolaldehyde | Bacteria | Pyruvate (Citric Acid Cycle), Glycolaldehyde | Variant of oxidative pathway; cleaves 2-keto-3-deoxy-xylonate into pyruvate and glycolaldehyde. |
Compound List:
D-Xylose
D-Xylulose
Xylitol
D-Xylulose-5-phosphate
Pentose Phosphate Pathway (PPP)
Xylose Isomerase (XI)
Xylulokinase (XK)
Xylose Reductase (XR)
Xylitol Dehydrogenase (XDH)
D-Xylonolactone
D-Xylonate
2-keto-3-deoxy-xylonate
α-Ketoglutarate Semialdehyde
α-Ketoglutarate
Pyruvate
Glycolaldehyde
Acetylphosphate
Glyceraldehyde-3-phosphate
Carbon Dioxide-14 (14CO2)
D-Xylose [1-14C]
Formation and Fate of Xylonic Acid Intermediates
D-Xylose, when labeled with Carbon-14 (B1195169) at the first position ([1-14C]), can be metabolized through oxidative pathways that lead to the formation of xylonic acid. In various organisms, D-xylose dehydrogenase (XDH) catalyzes the oxidation of D-xylose to D-xylonolactone, which is subsequently hydrolyzed to D-xylonic acid nih.govplos.orgnih.govresearchgate.netmegazyme.com. This conversion can occur non-enzymatically or be facilitated by a lactonase enzyme nih.gov. In vitro studies using guinea pigs have shown that D-xylose-1-14C is oxidized to D-xylonic acid-1-14C, and this labeled xylonic acid can be further metabolized, with a portion being converted to 14CO2 nih.gov. This suggests that xylonic acid is a key intermediate in the catabolism of xylose, potentially undergoing decarboxylation nih.govplos.org. The fate of xylonic acid intermediates can involve dehydration steps, leading to compounds like 2-keto-3-deoxy-xylonate, which can then be further processed into intermediates of the citric acid cycle, such as α-ketoglutarate semialdehyde and subsequently α-ketoglutarate nih.gov.
| Intermediate/Pathway Step | Enzyme Involved | Product Formed | Reference |
| D-Xylose Oxidation | D-Xylose dehydrogenase (XDH) | D-Xylonolactone | nih.govnih.govresearchgate.netmegazyme.com |
| D-Xylonolactone Hydrolysis | Lactonase (XLA) or non-enzymatic | D-Xylonic acid | nih.gov |
| D-Xylonic Acid Dehydration | D-Xylonate dehydratase (XAD) | 2-keto-3-deoxy-xylonate | nih.gov |
| Further Dehydration | 2-keto-3-deoxy-xylonate dehydratase | α-ketoglutarate semialdehyde | nih.gov |
| α-ketoglutarate Semialdehyde Oxidation | α-ketoglutarate semialdehyde dehydrogenase | α-ketoglutarate | nih.gov |
Integration with Pentose Phosphate Pathway and Other Central Carbon Metabolism
The labeled carbon from D-Xylose [1-14C] can be integrated into central carbon metabolism through various pathways. One significant route involves the conversion of D-xylose to D-xylulose-5-phosphate, an intermediate that directly enters the pentose phosphate pathway (PPP) wikipedia.orgmdpi.comresearchgate.netasm.orgresearchgate.netcsic.esplos.orgresearchgate.net. In the oxido-reductase pathway, D-xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH). D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) wikipedia.orgresearchgate.net. This entry point allows the carbon from D-xylose to contribute to both the oxidative and non-oxidative branches of the PPP, generating NADPH and precursors for nucleotide biosynthesis wikipedia.orgresearchgate.netcsic.es.
Alternatively, D-xylose can be directly isomerized to D-xylulose by xylose isomerase (XI) wikipedia.orgmdpi.comresearchgate.netasm.org. From D-xylulose-5-phosphate, carbon flow can proceed into glycolysis, providing intermediates for ATP production and further metabolism through the tricarboxylic acid (TCA) cycle wikipedia.orgresearchgate.netnih.govbevital.no. Studies using labeled glucose, such as [1-14C]glucose, have demonstrated how carbon flow from glucose can be traced through glycolysis and the PPP to generate 14CO2, highlighting the principles of tracking carbon through these central pathways nih.govplos.org. While direct tracing of D-Xylose [1-14C] into the TCA cycle is less explicitly detailed in the provided search results, its integration into glycolysis implies its eventual entry into the TCA cycle as acetyl-CoA, derived from pyruvate wikipedia.orgresearchgate.netnih.gov. Some research suggests that xylose metabolism might bypass the PPP entirely through alternative pathways, converting D-xylulose to xylulose-1-phosphate, which is then cleaved into glycolaldehyde and dihydroxyacetone phosphate plos.org.
Tracing Carbon Flow from D-Xylose [1-14C] to Downstream Metabolites
The use of D-Xylose [1-14C] as a tracer allows for the elucidation of carbon flow through metabolic pathways and the identification of downstream metabolites. Studies have shown that labeled xylose can be converted into various compounds. For instance, in pigs, D-xylose-1-14C metabolism has been linked to the production of expired 14CO2, indicating oxidative decarboxylation nih.gov. D-xylonic acid has been identified as a major urinary metabolite in pigs fed xylose, and its labeled form (D-xylonic acid-1-14C) is also metabolized, with a greater proportion converted to 14CO2 compared to D-xylose itself plos.org. Furthermore, D-threitol has been identified as a significant urinary metabolite derived from xylose plos.org. In broader mammalian studies, the conversion of xylose to CO2 nih.govplos.org and potentially to other compounds like threitol has been demonstrated plos.org. The specific labeling at the C-1 position of D-xylose is crucial for understanding which carbon atoms enter different metabolic products and pathways.
Table of Identified Downstream Metabolites from D-Xylose [1-14C] Tracing
| Metabolite | Pathway/Process | Observation | Reference |
| 14CO2 | Oxidative Decarboxylation | Produced from the metabolism of D-xylose-1-14C and D-xylonic acid-1-14C, indicating catabolism. | nih.govplos.org |
| D-Xylonic Acid | Oxidation of D-Xylose | Identified as a major urinary metabolite and an intermediate in xylose catabolism. Labeled D-xylonic acid-1-14C is further metabolized. | nih.govplos.org |
| D-Threitol | Xylose Metabolism | Identified as a significant urinary metabolite derived from xylose. | plos.org |
| Glycolaldehyde | Alternative Xylose Pathway (Bypass PPP) | Produced from the cleavage of xylulose-1-phosphate. | plos.org |
| Dihydroxyacetone Phosphate (DHAP) | Alternative Xylose Pathway (Bypass PPP) | Produced from the cleavage of xylulose-1-phosphate, linking to glycolysis. | plos.org |
Biosynthesis of Xylose-Containing Biomolecules
Polysaccharide Synthesis and Precursor Tracing
D-Xylose, particularly when labeled, serves as a critical precursor in the biosynthesis of various polysaccharides, especially those found in plant cell walls, such as xylans and xyloglucans nih.govannualreviews.orgosti.govpnas.orgbiospec.net. The carbon from D-Xylose [1-14C] is incorporated into these complex structures through the action of specific glycosyltransferases. The primary activated form of xylose used in polysaccharide synthesis is UDP-D-xylose nih.govannualreviews.orgosti.govbiospec.netpsu.edufrontiersin.orgpnas.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Particulate enzyme preparations from plant tissues, such as corn shoots and cobs, have been shown to incorporate radioactivity from UDP-D-[14C]xylose into polysaccharides resembling plant xylan (B1165943), characterized by 1,4-linkages annualreviews.orgpnas.org. These studies demonstrate that UDP-D-xylose acts as the direct glycosyl donor, transferring xylosyl residues to growing polysaccharide chains nih.govannualreviews.orgosti.govpnas.orgbiospec.net.
Tracing studies using labeled glucose, such as [U-14C]-D-glucose, have also revealed the derivation of xylose units in plant polysaccharides from hexose (B10828440) sugars, likely through oxidation to uronic acids and subsequent decarboxylation annualreviews.orgresearchgate.netnih.govscispace.com. This highlights an indirect route where glucose metabolism ultimately fuels xylose incorporation into cell wall polymers. The precise mechanisms and enzymes involved in transferring xylosyl residues from UDP-D-xylose to acceptor molecules are key areas of research in understanding plant cell wall assembly nih.govosti.govbiospec.net.
Nucleotide Sugar Interconversions (e.g., UDP-D-Xylose Synthesis)
The synthesis of UDP-D-xylose, the essential glycosyl donor for xylan and xyloglucan (B1166014) biosynthesis, can occur through different pathways, including de novo synthesis from glucose and salvage pathways from xylose itself frontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net. The de novo pathway typically begins with UDP-glucose, which is converted to UDP-glucuronic acid through UDP-glucose dehydrogenase (UGDH), followed by oxidative decarboxylation by UDP-xylose synthase (UXS) to yield UDP-D-xylose frontiersin.orgnih.govresearchgate.net. This pathway requires cofactors like NAD+ and can be complex due to enzyme inhibition mechanisms frontiersin.org.
Alternatively, salvage pathways can directly convert xylose into UDP-D-xylose. One such pathway involves the phosphorylation of xylose to xylose-1-phosphate, followed by conjugation with UTP by a glucose-1-phosphate uridyltransferase (GPUT) to form UDP-D-xylose frontiersin.orgresearchgate.net. This salvage route is considered more efficient, requiring fewer enzymatic steps and avoiding the need for NAD+ researchgate.net. In plants, UDP-D-xylose can also be interconverted from UDP-D-glucuronic acid annualreviews.orgfrontiersin.orgresearchgate.net. Furthermore, UDP-D-xylose can be epimerized to UDP-L-arabinose, another important nucleotide sugar in plant cell wall biosynthesis annualreviews.orgfrontiersin.orgpnas.orgnih.gov. The study of these interconversions is crucial for understanding how plants regulate the supply of activated sugars for cell wall construction nih.govresearchgate.net.
Table of Nucleotide Sugar Interconversions and Biosynthesis
| Pathway/Process | Starting Material(s) | Key Enzyme(s) | Product(s) | Reference(s) |
| De Novo UDP-D-Xylose Synthesis | UDP-Glucose | UDP-glucose dehydrogenase (UGDH), UDP-xylose synthase (UXS) | UDP-D-Xylose | frontiersin.orgnih.govresearchgate.net |
| Salvage Pathway for UDP-D-Xylose | Xylose, UTP | Xylose kinase, Glucose-1-phosphate uridyltransferase (GPUT) | UDP-D-Xylose | frontiersin.orgresearchgate.net |
| UDP-D-Xylose to UDP-L-Arabinose | UDP-D-Xylose | UDP-D-xylose 4-epimerase | UDP-L-Arabinose | annualreviews.orgfrontiersin.orgpnas.orgnih.gov |
| UDP-D-Glucuronic Acid to UDP-D-Xylose | UDP-D-Glucuronic Acid | UDP-Glucuronic acid decarboxylase (e.g., UXS) | UDP-D-Xylose | frontiersin.orgresearchgate.net |
Enzymology and Enzyme Kinetics with D Xylose 1 14c
Radiometric Enzyme Assays Using D-Xylose [1-14C]
Determination of Substrate Specificity and Binding Affinity
The precise characterization of how enzymes interact with D-Xylose, especially using radiolabeled substrates like D-Xylose [1-¹⁴C], is fundamental to understanding their biological roles and potential biotechnological applications. Studies focusing on substrate specificity and binding affinity provide critical kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).
Enzymatic Interactions with D-Xylose:
Xylose Reductases (XR): These enzymes are key players in the oxido-reductase pathway, catalyzing the reduction of D-xylose to xylitol (B92547). Kinetic analyses have revealed their affinity for D-xylose. For instance, the xylose reductase from Candida parapsilosis exhibits a Km for D-xylose of 31.5 mM, indicating a moderate binding affinity. nih.gov This particular enzyme also demonstrates high specificity for D-xylose compared to other sugars. nih.gov Studies on XR from Candida mogii have reported kinetic parameters related to cofactor binding, with a Km for NADPH of 0.036 mM. ku.ac.th
Xylose Transport Systems: The cellular uptake of D-xylose is mediated by specific sugar transporters. Research on Candida intermedia has identified both high-affinity and low-affinity transport systems. The high-affinity system shows a Km of 0.2 mM, while the low-affinity system has a Km of 103 mM, reflecting varying degrees of binding affinity for D-xylose. oup.com, nrel.gov
Xylose Isomerase (XI): This enzyme facilitates the direct isomerization of D-xylose to D-xylulose. Studies involving recombinant Ciona intestinalis xylose isomerase have demonstrated its substrate specificity, showing a specific activity of 0.331 µmol/mg/min on D-xylose, a value significantly higher than its activity on glucose (0.006 µmol/mg/min). oup.com
Data Table: Kinetic Parameters for D-Xylose Binding
| Enzyme/System | Km for D-Xylose (mM) | Km for Cofactor (mM) | Vmax (Units) | Notes | Source |
| Xylose Reductase (C. parapsilosis) | 31.5 | N/A | 1.40 s⁻¹ mM⁻¹ (kcat/Km) | High specificity for D-xylose. | nih.gov |
| Xylose Reductase (C. mogii) | N/A | NADPH: 0.036 | N/A | Kinetic parameter for cofactor binding. | ku.ac.th |
| Xylose Transport (C. intermedia) | 0.2 (high-affinity) | N/A | 10 nmol/(mg·min) | Transport system affinity. | oup.com, nrel.gov |
| Xylose Transport (C. intermedia) | 103 (low-affinity) | N/A | 190 nmol/(mg·min) | Transport system affinity. | oup.com, nrel.gov |
| Xylose Isomerase (C. intestinalis) | N/A | N/A | 0.331 µmol/mg/min | Specific activity on D-xylose. | oup.com |
Note: "N/A" indicates that the specific parameter was not reported or directly applicable in the context of D-xylose binding affinity in the cited source.
Mechanistic Studies of Enzymatic Transformations
The use of radiolabeled compounds, such as D-Xylose [1-¹⁴C], is indispensable for dissecting the intricate mechanisms of enzymatic reactions. Tracer studies allow researchers to follow the fate of specific carbon atoms through metabolic pathways, identify intermediates, and confirm proposed reaction steps.
Mechanistic Insights from Tracer Studies:
Oxidation Pathways: Investigations employing D-Xylose-1-¹⁴C have provided evidence for its metabolic fate, showing its oxidation to D-xylonic acid-1-¹⁴C. This intermediate can then be further processed, ultimately yielding ¹⁴CO₂, indicating that D-xylonic acid is a significant metabolic intermediate in the complete oxidation of D-xylose. nih.gov In the context of lactic acid fermentation by Escherichia coli, tracer studies using 1-C¹⁴-D-xylose have supported mechanisms involving C2 + C1 condensation. nih.gov
UDP-D-Xylose Biosynthesis: The enzyme UDP-d-apiose/UDP-d-xylose synthase plays a role in plant carbohydrate metabolism, converting UDP-d-glucuronic acid into UDP-d-apiose, with UDP-d-xylose being generated as a byproduct. The proposed mechanism involves an initial oxidative decarboxylation of UDP-d-glucuronic acid to a 4-ketoxylose intermediate, followed by a ring contraction step. acs.org
Xylose Isomerization: Xylose isomerase catalyzes the conversion of D-xylose to D-xylulose. Structural and mechanistic studies reveal that the enzyme utilizes two divalent magnesium ions within its active site to bind D-xylose in an open-chain conformation. These metal ions, along with specific amino acid residues, facilitate a hydride shift, stabilizing a high-energy carbonium ion intermediate and driving the isomerization process. wikipedia.org
Alternative Metabolic Routes: Beyond the primary oxido-reductase and isomerase pathways, D-xylose can also be metabolized through oxidative routes such as the Weimberg and Dahms pathways. These pathways involve intermediates like D-xylonolactone, D-xylonate (B1235713), and 2-keto-3-deoxy-D-xylonate, ultimately leading to the formation of α-ketoglutarate or other key metabolic compounds. wikipedia.org, researchgate.net, researchgate.net
Genetic and Molecular Engineering of Xylose Metabolism Enzymes for Research Applications
Genetic and molecular engineering techniques are pivotal in modifying and enhancing the capabilities of enzymes involved in D-xylose metabolism. These advancements are crucial for research applications, including the development of microbial strains for industrial biotechnology, such as the production of biofuels and biochemicals from lignocellulosic biomass.
Engineering Strategies and Research Applications:
Optimizing the Oxido-reductase Pathway: Significant efforts have been directed towards improving the efficiency of the D-xylose oxido-reductase pathway in microorganisms like Saccharomyces cerevisiae and Komagataella phaffii. This involves manipulating the expression levels of key genes, including xylose reductase (XYL1), xylitol dehydrogenase (XYL2), and xylose kinase (XK). nih.gov, nih.gov, plos.org Balancing the activity and cofactor preference of XR and XDH is critical for efficient xylose conversion and to mitigate the accumulation of xylitol, a common byproduct. mdpi.com, plos.org For example, genetic modifications in Meyerozyma guilliermondii, such as the overexpression of XYL1 and the knockout of XDH1, have substantially increased xylitol production. d-nb.info
Heterologous Expression of Xylose Isomerase: The introduction of xylose isomerase (XI) genes from various sources into host organisms like S. cerevisiae has been explored to establish the direct D-xylose to D-xylulose conversion pathway. nih.gov Research also focuses on improving the characteristics of recombinant XI enzymes, such as their thermal stability and substrate specificity. oup.com
Enhancing Xylose Transport: To ensure efficient cellular uptake of D-xylose, genetic and molecular modifications of sugar transporters are employed. For instance, site-directed mutagenesis and truncation of the KM_SUT5 transporter in Kluyveromyces marxianus have led to improved xylose transport rates and enhanced growth on xylose. nih.gov, researchgate.net
Metabolic Engineering for Product Synthesis: Beyond general xylose utilization, engineering strategies aim to redirect D-xylose metabolism towards the production of specific valuable compounds. This includes enhancing the activity of oxidative D-xylose pathway enzymes for the production of d-xylonate acs.org, researchgate.net or optimizing metabolic pathways to increase ethanol (B145695) yields from lignocellulosic materials. nih.gov, mdpi.com, plos.org Specific genes, such as PHO13 and ALD6, have been identified as critical targets for improving xylose fermentation efficiency in S. cerevisiae. plos.org
Development of Research Tools: Recombinant enzymes, such as the D-xylose dehydrogenase (XylB) from Caulobacter crescentus, are produced and characterized for their stability and specificity, serving as valuable tools for biocatalysis and further biochemical investigations. acs.org
Compound List
D-Xylose
D-Xylose [1-¹⁴C]
D-Xylulose
Xylitol
D-Xylonic acid
D-Xylonolactone
D-xylulose-5-phosphate
NADPH
NADH
NAD+
UDP-d-apiose
UDP-d-glucuronic acid
UDP-d-xylose
4-ketoxylose
2-keto-3-deoxy-D-xylonic acid
α-ketoglutarate semialdehyde
α-ketoglutarate
Glucose
L-arabinose
Ethylene glycol
Lactic acid
Acetate
PHB (Polyhydroxybutyrate)
6-phospho-d-gluconate
D-ribose-5-phosphate
D-glucuronic acid
L-gulonic acid
D-threitol
D-erythrulose
D-erythrulose-4P
Phenyl beta-D-xyloside
Xylobiose
Xylotriose
α-D-xylopyranosyl fluoride (B91410)
β-D-xylopyranosyl fluoride
D-lyxose
D-sorbitol
PABA (para-aminobenzoic acid)
D-mannitol
Methyl-α-D-glucopyranoside
L-rhamnose
Cellobiose
Applications of D Xylose 1 14c As a Radiotracer in Biological Research
Tracing Carbon Flux and Metabolic Pathway Analysis
The radiolabeled carbon atom in D-Xylose [1-14C] allows for the precise tracking of its metabolic fate within biological systems. This has proven invaluable for elucidating carbon flux through various metabolic pathways, both in whole organisms (in vivo) and in isolated cellular systems (in vitro).
In Vivo and In Vitro Flux Determinations using [1-14C] Labeling
The use of D-Xylose labeled at the first carbon position ([1-14C]) enables researchers to trace the entry and subsequent distribution of this pentose (B10789219) sugar through metabolic networks. In studies with recombinant Saccharomyces cerevisiae, [1-14C] D-xylose has been instrumental in determining the kinetic parameters of sugar transport. nih.gov By measuring the uptake of the radiolabeled sugar over time, researchers can calculate key metrics like the maximum transport rate (Vmax) and the Michaelis constant (Km), providing insights into the efficiency of xylose transport. nih.govresearchgate.net
In vivo studies in pigs have utilized D-xylose-1-14C to understand the extent of its metabolism. plos.org Similarly, research in guinea pigs involving intraperitoneal injections of D-xylose-1-14C demonstrated its conversion to other metabolites. plos.org These experiments, which track the appearance of the 14C label in various metabolic products, are crucial for quantifying the flow, or flux, of carbon from xylose into different biochemical pathways. For instance, in Clostridium acetobutylicum, experiments with [1-13C]xylose, a stable isotope analog, have been used to quantify the fluxes through different xylose catabolic pathways. asm.org While not using the 14C isotope, these studies highlight the power of isotopic labeling in determining metabolic flux distributions.
Assessment of Metabolic Pathways and Network Dynamics
D-Xylose [1-14C] is a powerful tool for assessing the activity and dynamics of metabolic pathways. Its primary application in this area is to determine which pathways are active in the catabolism of xylose. In humans and guinea pigs, the appearance of expired 14CO2 after administration of D-xylose-1-14C provides direct evidence of its oxidation. nih.gov
In microorganisms, the metabolic routes can be more diverse. For example, in the microalga Chlorella sorokiniana, the uptake of D-xylose, traced with 14C-labeled sugars, was shown to activate a metabolic pathway involving NAD(P)H-linked xylose reductase and NADP+-linked xylitol (B92547) dehydrogenase. nih.gov The initial steps of D-xylose metabolism in many bacteria involve its transport into the cell, isomerization to D-xylulose, and subsequent phosphorylation to D-xylulose-5-phosphate. asm.org The radiolabel allows researchers to follow the progression of the carbon atom through these initial steps and into central metabolic pathways like the pentose phosphate (B84403) pathway. nih.govnih.gov
Furthermore, studies in engineered Pseudomonas putida using 1,2-13C D-xylose have revealed a partially cyclic upper xylose metabolism. biorxiv.org The analysis of labeled intermediates and end products helps to construct and validate models of metabolic networks, such as the Weimberg pathway for D-xylose conversion in Caulobacter crescentus. nih.gov
Quantitative Analysis of 14CO2 Excretion as a Measure of Oxidation
A significant application of D-Xylose [1-14C] is the quantitative analysis of expired 14CO2 as a direct measure of the body's ability to absorb and oxidize this sugar. This technique, known as the 14C-D-xylose breath test, is particularly useful in clinical diagnostics. uio.nonih.govgpnotebook.com
The principle of the test is straightforward: after oral administration of D-Xylose [1-14C], the sugar is absorbed in the small intestine and metabolized by tissues. uio.no If it is oxidized for energy, the labeled carbon at the C-1 position is released as 14CO2, which is then expelled in the breath. nih.gov The rate and amount of 14CO2 excretion can be precisely measured.
In healthy individuals, a certain percentage of the administered radioactive dose is expected to be recovered as 14CO2 in the breath over a specific period. For example, one study in humans demonstrated that infused D-xylose-1-14C appeared as expired 14CO2 within 15 minutes, with the label being detectable for 6 hours and cumulatively representing 15.5% of the administered dose. nih.gov In patients with malabsorption syndromes like celiac disease, the absorption of D-xylose is impaired, leading to significantly lower excretion of 14CO2 in the initial hours of the test. researchgate.net Conversely, in cases of small intestinal bacterial overgrowth, bacteria in the small intestine metabolize the xylose, leading to an early and rapid production of 14CO2. gpnotebook.comkarger.com
| Study Focus | Organism | Key Finding | Citation |
|---|---|---|---|
| Demonstration of Xylose Oxidation | Humans | Expired 14CO2 appeared within 15 minutes of D-xylose-1-14C infusion, with 15.5% of the label recovered over 6 hours. | nih.gov |
| Diagnosis of Celiac Disease | Humans | Coeliac patients exhaled significantly less 14CO2 than healthy controls in the first hour of the test. | researchgate.net |
| Diagnosis of Small Intestinal Bacterial Overgrowth | Humans | A positive test is indicated by the amount of 14CO2 collected within 30 minutes exceeding a certain threshold of the administered dose. | gpnotebook.com |
| Metabolism in Pigs | Pigs | In vitro oxidation of D-xylose-1-14C to D-xylonic acid-1-14C and subsequent oxidation to 14CO2 in liver extracts. | nih.gov |
Investigating Substrate Utilization and Selectivity
The radiolabel on D-Xylose [1-14C] provides a sensitive and specific means to study how different organisms and cell types utilize this sugar, especially in the presence of other potential carbon sources.
Microbial Substrate Preference Studies
In environments where multiple sugars are present, microorganisms often exhibit a preference for one substrate over others. D-Xylose [1-14C] is an ideal tool to investigate these preferences. For instance, in studies with Clostridium acetobutylicum, researchers used 14C-labeled glucose and xylose to examine sugar uptake. asm.org These experiments revealed that when both sugars are available, the uptake of xylose can be repressed until the preferred sugar, glucose, is nearly depleted from the medium. asm.org
Similarly, in the oleaginous microalga Chlorella sorokiniana, sugar uptake kinetics performed with 14C-labeled sugars showed that D-xylose uptake was suppressed in the presence of D-glucose, D-galactose, and D-fructose, but not L-arabinose or D-ribose. nih.gov This demonstrates a clear hierarchy in substrate preference. In recombinant Saccharomyces cerevisiae, the specific xylose uptake rate, measured with 14C-labeled xylose, was found to be highest at the lowest glucose levels, highlighting the competitive inhibition of xylose transport by glucose. researchgate.net
| Organism | Competing Substrate(s) | Finding on D-Xylose [1-14C] Utilization | Citation |
|---|---|---|---|
| Clostridium acetobutylicum | D-Glucose | Formation of the xylose uptake system was repressed in the presence of glucose. | asm.org |
| Chlorella sorokiniana | D-Glucose, D-Galactose, D-Fructose | D-xylose uptake was suppressed by the presence of these sugars. | nih.gov |
| Saccharomyces cerevisiae (recombinant) | D-Glucose | The specific xylose uptake rate was highest at the lowest glucose concentrations. | researchgate.net |
| Corynebacterium sp. NRRL B 4247 | D-Glucose, Gluconate | Produced xylitol only in the presence of xylose, not from glucose or gluconate. | vt.edu |
Differential Uptake in Specific Cell Types or Organisms
D-Xylose [1-14C] can also be used to compare the uptake and metabolism of xylose across different cell types or organisms, or under different conditions. For example, a study on the thermophilic bacterium Thermoanaerobacter ethanolicus used a D-[14C]xylose binding assay to demonstrate a 40-fold higher D-xylose binding activity in induced cells expressing a recombinant xylose-binding protein (XylF) compared to uninduced cells. asm.org This highlights the role of specific proteins in xylose transport.
In another study, the uptake of D-[U-14C]xylose was measured in Clostridium acetobutylicum cells grown on either glucose or xylose. asm.org The results showed a time course of sugar uptake that was dependent on the growth substrate, indicating that the expression of the xylose transport system is regulated by the available carbon source. asm.org Furthermore, research on Corynebacterium species demonstrated that under most conditions, Corynebacterium sp. NRRL B 4247 produced the highest amount of xylitol from D-xylose compared to other screened species. vt.edu This differential capability points to variations in the metabolic machinery for xylose utilization among different bacterial species. vt.edu
Elucidation of Biosynthetic Routes to Complex Carbohydrates
The radiolabeled compound D-Xylose, [1-14C]- is a critical tool for elucidating the intricate biosynthetic pathways of complex carbohydrates, particularly plant cell wall polysaccharides like xylan (B1165943) and xyloglucan (B1166014). By tracing the incorporation of the 14C label from D-xylose or its metabolic precursors, researchers can map the enzymatic steps and regulatory mechanisms involved in polysaccharide assembly.
In plants, the synthesis of the xylan backbone, a polymer composed primarily of β-(1,4)-linked xylose residues, is a Golgi-based process. annualreviews.orgusp.br Studies have utilized UDP-D-xylose-14C, the activated sugar nucleotide donor for xylan synthesis, to investigate this pathway. Particulate enzyme preparations from sources like immature corn cobs have been shown to incorporate D-xylose-14C from UDP-D-xylose-14C into a polymer that is chemically and physically similar to native xylan. annualreviews.org Hydrolysis of this radiolabeled polymer yields labeled xylose, confirming its successful incorporation. annualreviews.org
Furthermore, research has demonstrated that D-glucose can serve as a precursor for the xylose units in polysaccharides. Studies using specifically labeled D-[1-14C]glucose and D-[6-14C]glucose in plum leaves showed that significant 14C activity was recovered in the D-xylose constituents of leaf polysaccharides. nih.gov The labeling patterns suggest that D-xylose arises directly from D-glucose through a pathway involving the loss of a terminal carbon atom, without rearrangement of the carbon skeleton. nih.gov
The use of D-Xylose, [1-14C]- and its precursors has also been instrumental in identifying and characterizing the enzymes involved, such as xylan synthase and xylosyltransferases. annualreviews.orgoup.com For instance, research on wheat Golgi vesicles showed that the arabinosyltransferase responsible for adding arabinose side chains to xylan is dependent on the concurrent synthesis of the unsubstituted xylan backbone from UDP-xylose. dntb.gov.ua Similarly, studies in Arabidopsis have identified specific xylosyltransferases (e.g., RGXT1 and RGXT2) that use UDP-α-D-Xyl to add xylose residues to other sugars, a key step in the formation of pectic rhamnogalacturonan-II. oup.com These enzymes specifically utilize UDP-α-D-[14C]-Xyl as the donor substrate, allowing for precise activity assays. oup.com
The data below summarizes findings from a study on polysaccharide biosynthesis in plum leaves using labeled glucose precursors.
| Precursor Administered | Polysaccharide Monosaccharide Isolated | Relative Specific Activity (%)* | 14C Distribution Evidence |
|---|---|---|---|
| D-[1-14C]glucose | D-Xylose | 100 | Suggests direct conversion from glucose without carbon skeleton rearrangement, other than C-6 loss. nih.gov |
| D-[6-14C]glucose | D-Xylose | 100 | Confirms pathway involves decarboxylation at C-6 of the glucose precursor. nih.gov |
| D-[1-14C]glucose | L-Arabinose | 63 | Arises directly from D-glucose without skeletal change. nih.gov |
| D-[6-14C]glucose | L-Arabinose | 63 | Arises directly from D-glucose without skeletal change. nih.gov |
*Relative specific activity is expressed as a percentage of the activity found in the parent D-glucose isolated from the same polysaccharides.
Studies on Sugar Transport and Absorption Kinetics in Research Models
D-Xylose, [1-14C]- is an invaluable radiotracer for investigating the kinetics and mechanisms of sugar transport across biological membranes in a variety of research models, from microorganisms to animals. These studies provide fundamental insights into nutrient uptake and metabolism.
In microbiology, D-[14C]xylose has been used to characterize sugar transporters in bacteria and yeast. For example, studies in Lactobacillus pentosus used D-[U-14C]xylose to identify a low-affinity, facilitated-diffusion system for xylose transport. nih.govnih.gov The uptake was shown to be dependent on xylose metabolism but not on a proton motive force. nih.govnih.gov Similarly, uptake of D-[14C]xylose in Spirochaeta aurantia (B1595364) was found to be an active transport system sensitive to osmotic shock, a characteristic of binding protein-mediated transport. nih.gov In engineered Saccharomyces cerevisiae strains developed for bioethanol production, D-[1-14C]-xylose uptake assays are crucial for evaluating the efficiency of newly introduced or modified transporter proteins and their inhibition by glucose. github.iorug.nl
In animal models, D-Xylose, [1-14C]- is used to study intestinal absorption and post-absorptive metabolism. nih.gov Experiments in guinea pigs involving the injection of D-xylose-1-14C demonstrated that the sugar can be absorbed and metabolized by various tissues. nih.gov A significant portion of the injected dose was oxidized to 14CO2, with the kidneys showing particularly high metabolic activity. nih.gov In pigs, D-xylose-1-14C has been used to trace the metabolic fate of dietary xylose, confirming that while much is excreted, a fraction is metabolized, with D-threitol identified as a major urinary metabolite. plos.org Such studies are essential for understanding the nutritional value of xylose, a major component of hemicellulose in animal feed. nih.govplos.org
The following table presents kinetic parameters for D-xylose transport determined in various microbial systems using D-[14C]xylose.
| Organism/System | Transporter | Km (mM) | Vmax (nmol·min-1·mg-1) | Key Finding |
|---|---|---|---|---|
| Lactobacillus pentosus | Endogenous System (EIIMan complex) | 8.5 | 23 | Identified a low-affinity, facilitated-diffusion transport system. nih.govnih.govresearchgate.net |
| Candida intermedia PYCC 4715 | High-Affinity System | 0.2 | 7500 | Demonstrated a high-capacity, high-affinity xylose/proton symport system. oup.com |
| Saccharomyces cerevisiae (Engineered) | Hxt36 | 71.8 | 48.1 | Characterized an endogenous hexose (B10828440) transporter with affinity for xylose. rug.nl |
| Saccharomyces cerevisiae (Engineered) | LST1_205437 | 145.3 | 76.8 | Showed superior xylose transport kinetics compared to other native transporters. github.io |
| Kluyveromyces marxianus (Expressed in S. cerevisiae) | KmAxt1p | 27 | 3.8 | Characterized a novel transporter capable of both L-arabinose and D-xylose uptake. ulisboa.pt |
*Vmax values were converted to common units (nmol·min-1·mg-1) for comparison where original data was reported differently (e.g., mmol·h-1·g-1 or nM/mg/min).
Advanced Research Techniques and Methodological Considerations for D Xylose 1 14c Studies
Liquid Scintillation Counting for 14C Detection and Quantification
Liquid Scintillation Counting (LSC) is a primary method for detecting and quantifying beta-emitting radionuclides, including 14C nih.govaip.orgaip.orgdiva-portal.orgiaea.orgpsu.eduosti.gov. The principle involves dissolving or suspending the sample containing the radiolabeled compound in a liquid scintillation cocktail. This cocktail typically consists of an organic solvent and scintillators (fluorescent molecules) that emit light photons when excited by the energy from the beta particles emitted during 14C decay diva-portal.orgpsu.edu. These light pulses are then detected by photomultiplier tubes within the LSC instrument, converted into electrical pulses, amplified, and counted.
Effective LSC for D-Xylose [1-14C] studies requires careful sample preparation to ensure efficient energy transfer and minimize quenching (reduction in light output). This can involve dissolving the sample in a suitable solvent or using specialized cocktails for aqueous or solid samples nih.govrevvity.comrevvity.com. Internal standards are often used to determine counting efficiency and correct for variations in sample matrix effects or quenching revvity.comrevvity.com. LSC provides a highly sensitive method for quantifying the total radioactivity present in a sample, which is essential for mass balance studies and determining the recovery of the administered D-Xylose [1-14C] and its metabolites.
Chromatographic Separation Techniques for Labeled Metabolites
Following the detection of radioactivity via LSC, chromatographic techniques are employed to separate D-Xylose [1-14C] from its various metabolic products, allowing for the identification and quantification of individual metabolites.
Paper Chromatography (PC) and Thin-Layer Chromatography (TLC) are established techniques for separating polar compounds, including sugars like D-xylose and its derivatives scispace.comasm.orgumich.educreative-biolabs.com. These methods separate compounds based on their differential partitioning between a stationary phase (e.g., cellulose (B213188) on paper or silica (B1680970) gel/alumina on a plate) and a mobile phase (solvent system). For radiolabeled compounds, detection on the chromatogram is achieved using radio-TLC scanners or by exposing the developed plate to X-ray film (autoradiography) to visualize the distribution of radioactivity researchgate.netresearchgate.net. PC and TLC are valuable for initial screening and separation of complex mixtures, offering a relatively low-cost and accessible method for identifying the presence of labeled metabolites.
High-Performance Liquid Chromatography (HPLC) offers superior resolution and sensitivity compared to PC and TLC, making it a preferred method for detailed separation and quantification of D-Xylose [1-14C] metabolites. By coupling an HPLC system with an in-line radioactivity detector (radio-HPLC), researchers can simultaneously separate compounds based on their chemical properties and monitor the radioactivity associated with each eluting peak researchgate.netnih.gov. This allows for precise quantification of individual radiolabeled metabolites. Common stationary phases for sugar analysis include reversed-phase or ion-exchange columns, with mobile phases typically consisting of aqueous buffers or solvent mixtures. HPLC is crucial for identifying and quantifying specific metabolic intermediates, such as D-xylonic acid or D-threitol, which may be formed from D-Xylose [1-14C] plos.orgnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile or semi-volatile compounds, often after derivatization to enhance their volatility and thermal stability humankinetics.comresearchgate.netmdpi.com. For sugars like D-xylose, derivatization (e.g., silylation) is typically required to make them amenable to GC-MS analysis mdpi.comhmdb.ca. GC-MS provides detailed structural information through mass spectral fragmentation patterns, allowing for the identification of metabolites by comparison with spectral libraries. While direct coupling of GC with radioactivity detection is less common than with HPLC, GC-MS is invaluable for comprehensive metabolite profiling, providing insights into the range of compounds present in a biological sample.
Considerations for Isotopic Discrimination and Correction Factors in 14C Tracer Studies
Isotopic discrimination, also known as the kinetic isotope effect (KIE), refers to the phenomenon where enzymes or biological processes may exhibit a preference for one isotope over another due to differences in mass, which can affect reaction rates humankinetics.comoup.comopenrepository.com. For 14C, which is a heavier isotope of carbon, subtle differences in bond vibration frequencies compared to 12C can lead to slight kinetic isotope effects. While typically less pronounced than for heavier stable isotopes (e.g., 13C), these effects can influence the measured distribution and metabolism of radiolabeled compounds, potentially leading to inaccuracies if not accounted for.
In tracer studies, it is often assumed that the radiolabeled compound behaves identically to its unlabeled counterpart. However, to ensure the highest accuracy, especially in complex metabolic pathways or when precise kinetic parameters are required, researchers may need to consider potential isotopic discrimination. Correction factors, often derived from studies using stable isotopes (e.g., 13C) or by comparing the behavior of different 14C positions within the molecule, can be applied. The conventional approach in radiocarbon dating, for instance, assumes a fractionation factor of 2.0 for 14C relative to 13C openrepository.com. While direct correction factors for D-Xylose [1-14C] metabolism are not extensively documented in the provided search results, understanding the principle of isotopic discrimination is important for interpreting quantitative data.
Optimizing Radiotracer Experimental Design for Robust Data Acquisition
The success of studies using D-Xylose [1-14C] hinges on a well-designed experimental protocol that maximizes the quality and reliability of the data obtained. Key considerations include:
Specific Activity and Tracer Concentration: The specific activity (radioactivity per unit mass) of D-Xylose [1-14C] must be sufficiently high to allow for sensitive detection of metabolites. The concentration of the tracer should be chosen carefully to be metabolically inert (i.e., not perturbing normal physiological processes) while still providing detectable radioactivity levels iaea.orgnih.gov.
Tracer Administration and Sampling: The route of administration (e.g., oral, intravenous) should be appropriate for the study's objectives. A detailed sampling schedule is crucial to capture the temporal dynamics of D-Xylose [1-14C] distribution and metabolism. This includes collecting biological samples (e.g., blood, urine, tissue homogenates) at appropriate time points for subsequent analysis by LSC and chromatography iaea.org.
Controls and Replication: Appropriate control groups and biological replicates are essential to establish statistical significance and account for biological variability numberanalytics.com. This might include administering unlabeled D-xylose to assess baseline metabolic rates or using vehicle controls.
Minimizing Variability: Strategies such as randomization of sample processing, consistent incubation conditions, and rigorous adherence to analytical protocols help minimize experimental variability and improve the signal-to-noise ratio (SNR) of the data numberanalytics.com.
Illustrative Research Findings:
Studies have demonstrated the metabolic fate of radiolabeled sugars, providing quantitative insights:
In human studies, D-Xylose-1-14C administered orally appeared as expired 14CO2 within 15 minutes, with maximum labeling observed at 45 minutes. Cumulatively, 15.5% of the administered label was excreted as 14CO2 over a 6-hour period nih.gov.
Research on xylose metabolism in guinea pigs indicated that kidney tissue oxidized D-Xylose-1-14C approximately 164 times more efficiently than muscle tissue nih.gov.
In pigs, urinary excretion of D-threitol, a metabolite of xylose, represented 11%, 13%, or 15% of consumed xylose when pigs were fed diets containing 2%, 4%, or 8% xylose, respectively plos.org.
These findings underscore the importance of precise analytical methods and careful experimental design when utilizing D-Xylose [1-14C] to elucidate metabolic pathways.
Compound List:
D-Xylose [1-14C]
D-Xylose
D-Xylonic acid [1-14C]
D-Erythrulose
D-Threitol
D-Xylulose
D-Xylulose 5-phosphate
Dihydroxyacetone phosphate (B84403) (DHAP)
Glycolic acid
D-Glucose
D-Galactose
D-Fructose
L-Arabinose
D-Ribose
D-Galactose-2-14C
D-Galactose-1-14C
D-Mannose-1-14C
14C-D-Glucose-6-phosphate
14C-D-Glucose
14C-Glycerol
14C-Maltose
Lactose (B1674315) (glucose-14C-galactose)
14C-D-Xylose (uniformly labeled)
L-Arabinose-1-14C
14C-D-Galactose (uniformly labeled)
Clodinafop-propargyl ((14C)-CfP)
Clodinafop (Cf)
2-(4-hydroxyphenoxy)-propionic acid (HpA)
Practolol
14C/13C-Practolol
SK-1404
Emerging Research Directions and Future Prospects for D Xylose 1 14c
Integration of D-Xylose [1-14C] Studies with Systems Biology and Omics Approaches
Systems biology aims to comprehend the complex interplay of various cellular components, from genes and proteins to metabolites. researchgate.net The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of an organism's response to genetic or environmental changes. nih.govnih.gov D-Xylose [1-14C] serves as a critical tool in this integrative approach by providing quantitative data on metabolic flux, which is essential for validating and refining genome-scale metabolic models. nih.gov
Metabolic Flux Analysis (MFA) is a key methodology in systems biology that quantifies the rates of metabolic reactions within a cell. nih.gov By introducing D-Xylose [1-14C] as a carbon source, researchers can trace the path of the labeled carbon atom through various metabolic pathways. nih.govresearchgate.net This allows for the precise calculation of intracellular fluxes, revealing how carbon is distributed between glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and other biosynthetic routes. nih.govnih.govscispace.com For instance, studies in Saccharomyces cerevisiae have used carbon labeling to show that when xylose is the carbon source, the flux through the non-oxidative PPP is significantly higher compared to when glucose is used. nih.gov
This quantitative flux data is invaluable for "deconstructing" and validating complex omics datasets. nih.gov For example, transcriptomic or proteomic data might show the upregulation of certain enzymes in a xylose-utilization pathway, but only tracer studies with D-Xylose [1-14C] can confirm if this change results in an increased metabolic flux towards a desired product. This synergy helps to build more accurate predictive models of cellular metabolism, moving beyond static parts lists to a dynamic understanding of the system. nih.govresearchgate.net
| Omics Field | Integration Approach | Key Insights Gained |
|---|---|---|
| Genomics | Validating the function of identified xylose metabolism genes (e.g., transporters, enzymes) by tracing metabolic activity in knockout or overexpression strains. | Confirms gene function and its impact on xylose assimilation and downstream metabolic pathways. |
| Transcriptomics/Proteomics | Correlating changes in gene or protein expression levels with actual metabolic flux data obtained from D-Xylose [1-14C] tracing. | Determines if observed changes in transcription/translation lead to functional changes in metabolic pathway activity. |
| Metabolomics | Combining unlabeled metabolite pool size measurements with 14C labeling patterns to achieve absolute quantification of metabolic fluxes. | Provides a comprehensive and dynamic map of metabolic responses, identifying bottlenecks and regulatory nodes. nih.govscispace.com |
| Fluxomics | Serves as the primary tool for 14C-Metabolic Flux Analysis (14C-MFA), providing the core data for quantifying intracellular reaction rates. | Elucidates the distribution of carbon from xylose into central carbon metabolism, biomass, and target bioproducts. researchgate.net |
Applications in Metabolic Engineering for Enhanced Biorefinery Processes
Lignocellulosic biomass, rich in cellulose (B213188) and hemicellulose, is a key feedstock for sustainable biorefineries. rsc.org D-xylose is the second most abundant sugar in this biomass, but many industrially relevant microorganisms, like Saccharomyces cerevisiae, cannot naturally metabolize it efficiently. nih.govrsc.org Metabolic engineering aims to overcome this limitation by introducing genetic modifications to create efficient xylose-fermenting strains. umn.edunih.gov
D-Xylose [1-14C] is a crucial analytical tool in this field for several reasons:
Quantifying Uptake Rates: It allows for the precise measurement of xylose transport into the cell, helping to identify and optimize transporter proteins. researchgate.net
Evaluating Pathway Efficiency: By tracing the label, engineers can determine the efficiency of heterologous pathways, such as the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway or the xylose isomerase (XI) pathway. nih.govmdpi.comresearchgate.net This helps to identify metabolic bottlenecks, such as cofactor imbalances, that limit the conversion of xylose to xylulose and subsequently to ethanol (B145695) or other bioproducts. researchgate.net
Determining Carbon Fate: Tracer studies reveal the final distribution of carbon from xylose. This is critical for quantifying the yield of the desired product (e.g., biofuels, biochemicals) versus carbon lost to byproducts like xylitol (B92547) or incorporated into biomass. sjtu.edu.cn
For example, research in Clostridium beijerinckii focused on improving butanol production from xylose. sjtu.edu.cn Genetic modifications targeting a xylose repressor and overexpressing a xylose transporter were evaluated. The use of D-Xylose [1-14C] in such studies would enable precise quantification of the improved xylose consumption rate and carbon flux towards the butanol production pathway. Similarly, in engineered yeast, D-Xylose [1-14C] can be used to measure the specific xylose uptake rate under different conditions, such as in the presence of glucose, to study the effects of carbon catabolite repression. researchgate.net
| Microorganism | Engineering Strategy | Role of 14C-Xylose Tracer | Key Finding |
|---|---|---|---|
| Saccharomyces cerevisiae | Overexpression of XR, XDH, and xylulokinase (XK) from Pichia stipitis. researchgate.net | Measure specific xylose uptake rates in continuous cultures with varying glucose levels. researchgate.net | Demonstrated that xylose uptake was highest at the lowest glucose concentrations, quantifying the impact of glucose on xylose transport. researchgate.net |
| Clostridium beijerinckii | Disruption of xylose repressor (XylR) and overexpression of xylose transporter (XylT). sjtu.edu.cn | To quantify the increase in xylose consumption and carbon flow to Acetone-Butanol-Ethanol (ABE) solvents. | Engineered strains showed significantly increased D-xylose consumption and a 35% higher ABE solvent titer from xylose mother liquid. sjtu.edu.cn |
| Schizochytrium sp. | Introduction of heterologous xylose isomerase (XI) and overexpression of endogenous xylulokinase (XK). nih.gov | To verify and quantify the ability of engineered strains to consume xylose from a defined medium or lignocellulosic hydrolysate. | Co-expression of XI and XK enabled the strain to consume 11.1 g/L of xylose and increased lipid production from hydrolysates by 30.4%. nih.gov |
Development of Novel Analytical Methods for D-Xylose [1-14C] and its Metabolites
Accurate analysis of D-Xylose [1-14C] and its radiolabeled metabolites is fundamental to its application. Traditional methods often involve separating compounds using techniques like paper or thin-layer chromatography followed by autoradiography or scintillation counting of scraped sections. Modern analytical chemistry offers more powerful and quantitative approaches.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. When equipped with a radiometric detector (radio-HPLC), it allows for the simultaneous separation and quantification of D-Xylose [1-14C] and its various labeled metabolites (e.g., xylitol-1-14C, xylulose-1-14C, and downstream intermediates of the PPP and glycolysis) in a single run. This provides a detailed snapshot of the metabolic state of the cell.
Furthermore, new enzymatic assays are being developed for the specific quantification of D-xylose. nih.govnih.govcore.ac.uk One such method utilizes the enzyme xylose dehydrogenase from Caulobacter crescentus, which catalyzes the NAD+-dependent oxidation of D-xylose. nih.govnih.gov The resulting formation of NADH can be measured spectrophotometrically at 340 nm. nih.gov While developed for unlabeled xylose, this high-specificity enzymatic reaction could be adapted for radiolabeled samples. By coupling the enzymatic assay with liquid scintillation counting, one could confirm that the measured product originated specifically from the initial D-Xylose [1-14C] pool, enhancing accuracy and eliminating interference from other sugars.
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Radio-HPLC | Chromatographic separation of compounds followed by in-line radiometric detection. | High resolution, separates multiple metabolites in one run, quantitative. | Requires specialized equipment, can be time-consuming. |
| Liquid Scintillation Counting (LSC) | Measures beta particle emissions from 14C in a liquid sample mixed with a scintillant. | Highly sensitive and accurate for total radioactivity. | Does not differentiate between D-Xylose [1-14C] and its metabolites; requires prior separation. |
| Enzymatic Assay + LSC | Specific enzymatic conversion of D-xylose (e.g., using xylose dehydrogenase) followed by LSC of the product or remaining substrate. nih.govnih.gov | High specificity for D-xylose, can be automated. nih.gov | Measures only D-xylose, not its metabolites, unless other specific enzymes are used. Requires method development. |
| Thin-Layer Chromatography (TLC) + Autoradiography | Separation on a TLC plate followed by exposure to X-ray film to detect radioactive spots. | Relatively simple, provides a qualitative overview of labeled compounds. | Primarily qualitative or semi-quantitative, lower resolution than HPLC. |
Q & A
Q. What are the key molecular properties of D-xylose labeled with [1-14C], and how do they influence experimental design in metabolic studies?
D-xylose ([1-14C]) is a pentose sugar with a molecular weight of 150.13 g/mol (C₅H₁₀O₅) and a specific isotopic label at the C1 position. The 14C label enables precise tracking of metabolic flux in studies of carbohydrate utilization, such as xylose assimilation in microbial systems or plant metabolism. When designing experiments, ensure isotopic purity via techniques like HPLC coupled with scintillation counting to confirm radiolabel integrity. Avoid degradation by storing the compound at -20°C in anhydrous conditions .
Q. How can researchers validate the uptake of D-[1-14C]xylose in microbial cultures, and what controls are essential?
Uptake validation requires quantifying radioactivity in cell lysates using liquid scintillation counting. For example, in Synechocystis strains, cultures are incubated with D-[1-14C]xylose, harvested at OD₇₃₀ ~0.6, and washed to remove extracellular tracer. Include controls:
Q. What statistical methods are recommended for analyzing variability in radiolabeled xylose uptake data?
Use parametric tests (e.g., t-test, ANOVA) for normally distributed data and non-parametric alternatives (e.g., Mann-Whitney U test) for skewed distributions. Report variability as standard deviation or standard error, and predefine significance thresholds (e.g., p < 0.05). For small sample sizes (<30), apply corrections like Bonferroni to minimize Type I errors .
Advanced Research Questions
Q. How can conflicting data on D-xylose uptake kinetics in microbial systems be resolved?
Contradictions often arise from differences in strain engineering, growth conditions (e.g., light intensity for phototrophic organisms), or assay sensitivity. To reconcile discrepancies:
Q. What methodologies optimize the detection of D-[1-14C]xylose metabolic intermediates in complex biological matrices?
Advanced approaches include:
- LC-MS/MS : Quantify labeled intermediates (e.g., xylitol, xylulose-5-phosphate) with high specificity. Use MRM (multiple reaction monitoring) for low-abundance metabolites.
- Radio-TLC : Separate metabolites on silica plates and quantify using phosphor imaging.
- 13C-NMR : Resolve positional isotopomers for pathway flux analysis. Combine with chemostat cultures to achieve metabolic steady-state .
Q. How should researchers design experiments to investigate isotopic dilution effects in D-[1-14C]xylose tracer studies?
Isotopic dilution occurs when unlabeled endogenous xylose pools dilute the tracer, skewing flux calculations. Mitigation strategies:
- Pre-condition cultures in xylose-free media to deplete internal reserves.
- Use kinetic modeling (e.g., compartmental analysis) to estimate dilution factors.
- Validate with parallel experiments using [U-14C]xylose to assess total carbon incorporation .
Q. What are the best practices for integrating D-[1-14C]xylose data with multi-omics datasets (e.g., transcriptomics, proteomics)?
- Temporal alignment : Sample cells at matched time points for omics and tracer assays.
- Pathway enrichment analysis : Tools like GSEA or KEGG Mapper link metabolite fluxes to gene/protein expression clusters.
- Machine learning : Apply random forest or PLS-DA to identify key variables driving xylose utilization efficiency .
Methodological Pitfalls and Solutions
Q. Why might D-[1-14C]xylose fail to detect expected metabolic activity, and how can this be troubleshooted?
Common issues include:
- Catabolite repression : Competing carbon sources (e.g., glucose) inhibit xylose transporters. Use defined media with xylose as the sole carbon source.
- Radiolysis : Degraded tracer reduces signal. Confirm specific activity via mass spectrometry and repeat with fresh batches.
- Low uptake efficiency : Engineer strains with heterologous transporters (e.g., E. coli xylE) or optimize promoter strength for endogenous genes .
Q. How can researchers ensure reproducibility in D-xylose conversion studies across laboratories?
- Detailed protocols : Document pH, temperature, and agitation rates. For example, catalytic transfer hydrogenation of xylose to xylitol requires precise control of formic acid concentration (Eq. 1–2) and reaction time (3 hours) .
- Data transparency : Share raw scintillation counts, chromatograms, and statistical scripts in supplemental materials.
- Inter-lab validation : Collaborate to replicate key findings using shared strains and reagents .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling D-[1-14C]xylose?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
